N-(5-chloro-2-methylphenyl)-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)acetamide
CAS No.: 890599-68-5
Cat. No.: VC21522885
Molecular Formula: C23H24ClN3O3S
Molecular Weight: 458g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890599-68-5 |
|---|---|
| Molecular Formula | C23H24ClN3O3S |
| Molecular Weight | 458g/mol |
| IUPAC Name | N-(5-chloro-2-methylphenyl)-2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)acetamide |
| Standard InChI | InChI=1S/C23H24ClN3O3S/c1-17-6-8-20(24)15-22(17)25-23(28)16-26-10-12-27(13-11-26)31(29,30)21-9-7-18-4-2-3-5-19(18)14-21/h2-9,14-15H,10-13,16H2,1H3,(H,25,28) |
| Standard InChI Key | BUQXWBQVJHOEJL-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
| Canonical SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Introduction
Chemical Structure and Properties
Structural Features
N-(5-chloro-2-methylphenyl)-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)acetamide possesses a complex molecular architecture characterized by several key structural components:
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A central piperazine ring serving as the scaffold core
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A naphthalene-2-sulfonyl group attached to one of the piperazine nitrogens
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An acetamide linkage connecting the second piperazine nitrogen to a 5-chloro-2-methylphenyl group
The presence of these structural elements results in a molecule with a molecular formula of C23H24ClN3O3S and an estimated molecular weight of approximately 457.9 g/mol. The compound integrates several pharmacologically relevant moieties, creating a unique chemical entity with potential biological significance.
Physicochemical Properties
Based on structural analysis and comparison with similar compounds, the following physicochemical properties can be anticipated:
| Property | Expected Value/Characteristic |
|---|---|
| Physical State | Crystalline solid at standard conditions |
| Solubility | Poor water solubility; enhanced solubility in organic solvents |
| Estimated LogP | 4.1-4.5 (indicating substantial lipophilicity) |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 6 (sulfonyl oxygens, amide carbonyl, piperazine nitrogens) |
| Rotatable Bonds | 6-7 (contributing to conformational flexibility) |
The chloro and methyl substituents on the phenyl ring significantly contribute to the compound's lipophilicity, potentially enhancing membrane permeability while affecting aqueous solubility.
Synthesis Methods
Synthetic Routes
The synthesis of N-(5-chloro-2-methylphenyl)-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)acetamide typically involves a multi-step approach similar to that employed for structural analogs:
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Formation of the naphthalene-2-sulfonyl chloride intermediate by reacting naphthalene with chlorosulfonic acid under controlled conditions
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Reaction of naphthalene-2-sulfonyl chloride with piperazine to form naphthalene-2-sulfonyl piperazine
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Alkylation of the remaining piperazine nitrogen with an appropriate α-haloacetamide derivative of 5-chloro-2-methylaniline
Reaction Conditions and Optimization
Efficient synthesis requires careful control of reaction parameters:
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The sulfonylation reaction typically proceeds at 0-5°C to minimize side reactions and ensure regioselectivity
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The piperazine coupling stage often requires base (e.g., triethylamine or potassium carbonate) to neutralize generated HCl
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The final coupling step may employ various conditions including:
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Direct alkylation using chloroacetamide derivatives in polar aprotic solvents
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Amide coupling between an appropriate amine and carboxylic acid using coupling agents (EDC/HOBt or DCC)
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Chemical Reactivity
Reactive Centers
N-(5-chloro-2-methylphenyl)-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)acetamide contains several sites susceptible to chemical reactions:
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The sulfonamide functionality can undergo oxidation or hydrolysis under specific conditions
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The piperazine nitrogens provide nucleophilic centers for potential alkylation reactions
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The chloro-substituted aromatic ring may participate in nucleophilic aromatic substitution or metal-catalyzed coupling reactions
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The acetamide linkage represents a potential site for hydrolysis
Stability Considerations
Understanding the compound's stability profile is essential for handling, storage, and pharmaceutical development:
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Hydrolytic stability: The sulfonamide and amide bonds may undergo hydrolysis under strongly acidic or basic conditions
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Thermal stability: The compound likely exhibits reasonable stability at ambient temperatures but may decompose at elevated temperatures
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Photostability: Aromatic systems may be susceptible to photodegradation, necessitating protection from strong light exposure
Biological Activity and Mechanisms
Structure-Activity Considerations
The specific substitution pattern in this compound likely influences its biological activity profile:
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The 5-chloro substituent increases lipophilicity and provides potential for halogen bonding interactions with target proteins
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The 2-methyl group introduces steric effects that may influence binding orientation and selectivity
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The naphthalene sulfonyl group offers extensive π-electron surfaces for interaction with aromatic amino acid residues in protein binding pockets
Structure-Activity Relationship Analysis
Comparison with Structural Analogs
Understanding the impact of structural modifications provides insight into optimization possibilities:
| Compound | Phenyl Substituent Pattern | Predicted Effect on Activity |
|---|---|---|
| N-(5-chloro-2-methylphenyl) derivative | 5-chloro, 2-methyl | Enhanced lipophilicity, steric influence at binding site |
| N-(4-fluorophenyl) derivative | 4-fluoro | Moderate lipophilicity, potential hydrogen bond acceptor |
| Unsubstituted phenyl derivative | None | Reduced lipophilicity, different electronic distribution |
| N-(3,4-dichlorophenyl) derivative | 3,4-dichloro | Highest lipophilicity, multiple halogen binding opportunities |
The 5-chloro-2-methylphenyl substitution pattern likely confers a distinct pharmacological profile compared to other analogs, potentially resulting in different receptor selectivity or enzyme inhibition characteristics.
Pharmacophore Features
The key pharmacophoric elements of this compound include:
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The basic piperazine nitrogen (potential hydrogen bond acceptor and ionic interaction site)
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The sulfonamide group (hydrogen bond acceptor)
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The acetamide linkage (hydrogen bond donor and acceptor)
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The aromatic systems (hydrophobic interaction sites)
Research Applications
Medicinal Chemistry Applications
N-(5-chloro-2-methylphenyl)-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)acetamide represents a potential lead compound in several therapeutic areas:
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Neuropharmacology: The piperazine scaffold appears in numerous CNS-active compounds, suggesting potential applications in neurological or psychiatric disorders
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Anti-inflammatory research: Sulfonamides frequently demonstrate anti-inflammatory properties through various mechanisms
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Cancer research: Compounds containing naphthalene sulfonyl moieties have shown promise in cytotoxicity studies against specific cancer cell lines
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Antimicrobial development: The combination of sulfonamide and halogenated aromatic groups suggests potential antibacterial activity
Tool Compound Applications
Beyond therapeutic development, this compound may serve valuable roles in basic research:
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As a molecular probe for investigating protein-ligand interactions
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In structure-activity relationship studies to elucidate binding requirements of biological targets
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As a precursor for developing labeled analogs for imaging or binding studies
Analytical Characterization
Spectroscopic Profile
Comprehensive characterization of N-(5-chloro-2-methylphenyl)-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)acetamide would typically include:
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NMR spectroscopy:
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1H NMR would show characteristic signals for the naphthalene protons (7.5-8.5 ppm), piperazine methylene protons (2.5-3.5 ppm), and the methyl group (approximately 2.2 ppm)
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13C NMR would confirm the carbonyl carbon (approximately 170 ppm) and aromatic carbons (120-140 ppm)
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Mass spectrometry:
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Expected molecular ion peak at approximately m/z 458 [M+H]+
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Characteristic fragmentation pattern involving cleavage at the sulfonamide and piperazine bonds
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Infrared spectroscopy:
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Characteristic bands for the sulfonamide (1140-1170 cm-1 and 1320-1350 cm-1)
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Amide carbonyl stretching (1630-1680 cm-1)
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N-H stretching (3250-3300 cm-1)
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Computational Studies
Molecular Modeling Insights
Computational approaches provide valuable insights into the compound's properties:
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Molecular docking studies may reveal likely binding orientations with potential target proteins
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Conformational analysis indicates the preferred three-dimensional arrangement in solution, identifying key pharmacophoric elements
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Electronic distribution calculations highlight regions of high electron density (potential hydrogen bond acceptors) and electron deficiency (potential hydrogen bond donors)
ADME Prediction
In silico prediction of absorption, distribution, metabolism, and excretion (ADME) properties suggests:
| Parameter | Predicted Value | Significance |
|---|---|---|
| Human Intestinal Absorption | Moderate to high | Favorable oral bioavailability potential |
| Blood-Brain Barrier Penetration | Moderate | Possible CNS activity |
| Cytochrome P450 Interaction | Substrate for CYP2D6, CYP3A4 | Potential for drug-drug interactions |
| Plasma Protein Binding | >90% | Limited free fraction in circulation |
These predictions indicate that the compound may have reasonable drug-like properties but with potential challenges in terms of metabolism and protein binding.
Methodology for Further Investigation
Synthesis Optimization
Further research on this compound would benefit from optimization of synthetic methods:
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Alternative sulfonylation approaches utilizing milder conditions
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Microwave-assisted synthesis to reduce reaction times and improve yields
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Flow chemistry techniques for scaling up production
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Green chemistry approaches to minimize solvent use and reduce environmental impact
Biological Evaluation
Comprehensive biological assessment would include:
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Target-based assays examining interaction with specific enzymes or receptors
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Phenotypic screening across multiple disease models
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Selectivity profiling against related targets to assess specificity
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In vitro ADME studies to determine metabolic stability and permeability
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